molecular formula C9H13NO3S B2490600 Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate CAS No. 933971-17-6

Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate

Cat. No.: B2490600
CAS No.: 933971-17-6
M. Wt: 215.27
InChI Key: NBKKBCXVNGZSLG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is a chemical intermediate designed for the research and development of novel therapeutic agents. This compound features a 4-thiazolidinone scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its diverse biological activities . Its primary research value lies in its application as a versatile building block for constructing potential anticancer agents. The thiazole and thiazolidinone cores are frequently employed in the synthesis of type II c-Met inhibitors . These inhibitors are a class of small molecules that target the c-Met receptor tyrosine kinase, which is implicated in tumor initiation, progression, and poor prognosis . Furthermore, thiazole-based compounds have demonstrated significant potential as anti-inflammatory agents by interacting with key pathways such as COX and LOX . Researchers utilize this ester in combinatorial chemistry and structure-activity relationship (SAR) studies to generate novel derivatives aimed at overcoming challenges of drug resistance and improving kinase selectivity in targeted cancer therapies . The tert-butyl ester group offers advantageous synthetic handling properties for further chemical modifications.

Properties

IUPAC Name

tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-9(2,3)13-8(12)4-7-10-6(11)5-14-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKKBCXVNGZSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate typically involves condensation reactions and cyclization processes. One common method includes the reaction of a thiazole derivative with tert-butyl bromoacetate under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester bond in tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate can be cleaved under acidic or basic conditions, yielding tert-butanol and 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid.

    Deprotection: The tert-butyl group can be removed under acidic conditions, resulting in the corresponding deprotected molecule.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Deprotection: Acidic conditions (e.g., trifluoroacetic acid).

Major Products

    Hydrolysis: Tert-butanol and 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid.

    Deprotection: The corresponding deprotected molecule without the tert-butyl group.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate has been studied for its anticancer properties. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation. For instance, research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancers . The mechanism often involves the induction of apoptosis in cancer cells.

2. Antimicrobial Properties

Thiazole derivatives, including this compound, also demonstrate antimicrobial activity. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi . This property makes them potential candidates for developing new antibiotics or antifungal agents.

3. Anticonvulsant Effects

Research has indicated that thiazole derivatives can exhibit anticonvulsant properties. This compound may be explored in the development of new treatments for epilepsy and other seizure disorders .

Agricultural Applications

1. Pesticide Development

The unique chemical structure of this compound suggests potential use in agricultural pesticides. Compounds with thiazole structures have shown effectiveness in controlling various plant pathogens and pests . Their application could lead to more effective and environmentally friendly pest control solutions.

Material Science

1. Polymer Chemistry

The incorporation of thiazole derivatives into polymer matrices is an area of growing interest. This compound can be used as a building block for synthesizing functional polymers with specific properties such as enhanced thermal stability and improved mechanical strength .

Summary of Applications

Application AreaSpecific Uses
Medicinal ChemistryAnticancer agents, antimicrobial agents, anticonvulsants
AgricultureDevelopment of pesticides
Material ScienceSynthesis of functional polymers

Mechanism of Action

. Further studies are needed to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a family of 4-oxo-4,5-dihydro-1,3-thiazol-2-yl acetates differing in ester substituents. Key analogues include:

Property tert-Butyl Ester Ethyl Ester Methyl Ester
Molecular Formula C₉H₁₃NO₃S C₇H₉NO₃S C₆H₇NO₃S
Molecular Weight (g/mol) 215.27 187.21 173.19
Predicted Melting Point N/A N/A 100.63°C
Predicted Boiling Point N/A N/A ~277.5°C (760 mmHg)
Density (g/cm³) N/A N/A ~1.4
pKa (Predicted) N/A N/A 13.52
Collision Cross Section (Ų) 149.8 ([M+H]⁺) N/A N/A

Key Observations :

  • The tert-butyl ester exhibits the highest molecular weight and steric bulk due to its branched alkyl group, which may reduce solubility in polar solvents compared to methyl or ethyl esters.
  • The methyl ester has well-characterized physicochemical properties, including a predicted melting point of 100.63°C and higher density (~1.4 g/cm³), suggesting greater crystallinity .
  • Collision cross-section (CCS) data for the tert-butyl ester’s [M+H]⁺ adduct (149.8 Ų) provides insights into its gas-phase ion mobility, relevant for mass spectrometry workflows .

Reactivity and Functional Group Influence

The ester substituent significantly impacts reactivity:

  • Hydrolysis Sensitivity : tert-Butyl esters are more resistant to acidic hydrolysis than methyl or ethyl esters due to steric hindrance and the electron-donating nature of the tert-butyl group. This makes them preferable in synthetic routes requiring selective deprotection .
  • Biological Correlations: Ethyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate has been linked to neurogenesis modulation in murine models, correlating with hippocampal BDNF levels and microglia activity . No such data exist for the tert-butyl or methyl analogues, highlighting a research gap.

Biological Activity

Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate, with the CAS number 933971-17-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : tert-butyl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate
  • Molecular Formula : C₉H₁₃NO₃S
  • Molecular Weight : 215.27 g/mol
  • Melting Point : 176–177 °C
  • Purity : 95% .

Biological Activity Overview

Research has indicated that compounds containing thiazole moieties often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This compound is no exception and has shown promising results in various studies.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit specific cancer cell lines. The compound's structure suggests it may interfere with cellular mechanisms critical for cancer cell proliferation.

In a study focusing on thiazole derivatives, it was found that certain analogs demonstrated significant inhibition of cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria. A comparative analysis of similar compounds indicated that modifications to the thiazole ring could enhance antibacterial efficacy .

In Vitro Studies

  • Anticancer Efficacy :
    • A study reported that thiazole derivatives showed micromolar inhibitory concentrations against specific cancer targets such as HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells .
    • The mechanism of action was linked to the induction of multipolar spindles leading to apoptosis in cancer cells.
  • Antimicrobial Testing :
    • In vitro tests revealed that compounds with similar thiazole structures had effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined to be in the range of 10–50 µg/mL .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on specific structural features. For this compound:

Structural FeatureEffect on Activity
Thiazole RingEssential for biological activity
Tert-butyl GroupEnhances lipophilicity
Acetate MoietyMay influence solubility and stability

Research indicates that altering these features can significantly impact the compound's efficacy against various biological targets .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate, and what experimental parameters are critical for yield optimization?

The synthesis typically involves acylation and cyclization steps. For example, refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in ethanol forms the thiazole core, followed by tert-butyl ester protection. Temperature control (0–10°C during acylation) and solvent selection (e.g., ethyl acetate or THF) significantly impact yield and purity. Post-synthesis purification via column chromatography is recommended to isolate the product .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

  • NMR (¹H and ¹³C): Essential for verifying the tert-butyl group (δ ~1.4 ppm for 9H) and thiazolone ring protons (e.g., NH at δ ~10-12 ppm).
  • X-ray crystallography: SHELX programs (e.g., SHELXL) are widely used for structural refinement. ORTEP-III aids in visualizing bond angles and torsion angles, critical for confirming stereochemistry .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

Discrepancies often arise from dynamic effects (e.g., solvent interactions) or improper refinement parameters. Strategies include:

  • Re-refining data using SHELXL with updated constraints (e.g., anisotropic displacement parameters).
  • Cross-validating with DFT-optimized geometries (e.g., B3LYP/6-31G* basis sets) to identify torsional mismatches.
  • Testing for twinning or disorder using PLATON or OLEX2 .

Q. What methodologies are used to evaluate the biological activity of thiazolone derivatives like this compound?

  • In vitro assays: Antifungal activity via broth microdilution (MIC determination against Candida spp.); cytotoxicity using MTT assays on human cell lines.
  • In vivo models: Behavioral correlation studies in rodents (e.g., forced swim test for antidepressant activity) with plasma BDNF and cytokine profiling .
  • Molecular docking: AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like COX-2 or fungal lanosterol demethylase .

Q. How can reaction conditions be optimized to address low regioselectivity in thiazolone functionalization?

  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve electrophilic substitution at the thiazolone C5 position.
  • Catalysis: Pd(OAc)₂ or CuI enhances cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
  • Temperature gradients: Slow heating (25°C → 80°C) minimizes side products during nucleophilic additions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for correlating structural modifications with biological activity data?

  • Multivariate analysis: Principal Component Analysis (PCA) to identify dominant factors (e.g., logP, H-bond donors) driving activity.
  • Spearman’s rank correlation: Non-parametric method to link substituent electronic parameters (Hammett σ) with IC₅₀ values.
  • Dose-response modeling: Four-parameter logistic curves (GraphPad Prism) for EC₅₀ determination in enzyme inhibition assays .

Q. How should researchers handle conflicting solubility data between computational predictions and experimental measurements?

  • Experimental validation: Use shake-flask method with HPLC quantification across pH 1–13.
  • Force field adjustment: Re-parameterize COSMO-RS models with experimental solubility data for better prediction accuracy.
  • Co-solvent screening: Test PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .

Tables

Table 1: Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (HPLC)Ref.
Thiazole cyclizationEtOH, reflux, 1 h65–75>95%[17]
tert-Butyl protectionDCM, DCC/DMAP, 0°C → RT80–8598%[16]
Final purificationHexane/EtOAc (3:1), column7099%[14]

Table 2: Biological Activity Profile

Assay TypeTarget/ModelResult (IC₅₀/EC₅₀)Ref.
Antifungal (MIC)Candida albicans8 µg/mL[17]
CytotoxicityHEK-293 cells>100 µM[2]
Neurogenesis (rat)Hippocampal DCX+ cellsr = 0.72*[2]

*Spearman correlation (p < 0.01).

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